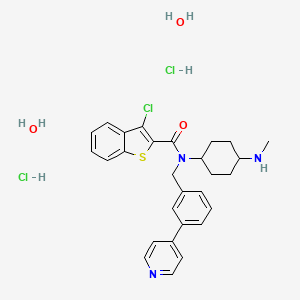
SAG (Racemate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SAG (Racemate) is a compound that acts as a Smoothened agonist. Smoothened is a key protein in the Hedgehog signaling pathway, which is involved in various developmental processes and has implications in cancer biology . The racemic mixture of SAG contains equal amounts of its two enantiomers, which are mirror images of each other but not superimposable.
Preparation Methods
The preparation of SAG (Racemate) involves several synthetic routes. One common method includes the use of chiral reagents and catalysts to achieve the desired stereochemistry. Industrial production often employs large-scale chiral separation techniques such as preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods .
Chemical Reactions Analysis
SAG (Racemate) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SAG (Racemate) has a wide range of scientific research applications:
Chemistry: Used in studies involving chiral separation and enantioselective synthesis.
Biology: Plays a role in developmental biology research due to its involvement in the Hedgehog signaling pathway.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting the Hedgehog pathway in tumors.
Industry: Utilized in the production of enantiopure compounds and in the development of new pharmaceuticals
Mechanism of Action
SAG (Racemate) exerts its effects by binding to and activating the Smoothened protein, which is a critical component of the Hedgehog signaling pathway. This activation leads to the downstream signaling events that regulate gene expression and cellular differentiation. The molecular targets and pathways involved include the Gli family of transcription factors, which are activated upon Smoothened stimulation .
Comparison with Similar Compounds
SAG (Racemate) can be compared with other Smoothened agonists such as:
Cyclopamine: A naturally occurring Smoothened inhibitor.
GDC-0449 (Vismodegib): A synthetic Smoothened inhibitor used in cancer therapy.
Purmorphamine: Another Smoothened agonist with similar effects but different chemical structure.
The uniqueness of SAG (Racemate) lies in its specific binding affinity and activation potency for the Smoothened protein, making it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C28H34Cl3N3O3S |
|---|---|
Molecular Weight |
599.0 g/mol |
IUPAC Name |
3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;dihydrate;dihydrochloride |
InChI |
InChI=1S/C28H28ClN3OS.2ClH.2H2O/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;;;;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;2*1H;2*1H2 |
InChI Key |
ALVFNLNRYPAMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.O.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B10768153.png)
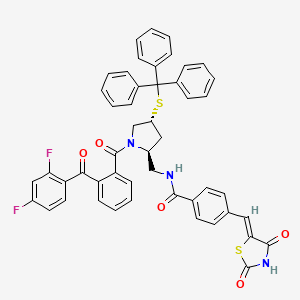
![2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B10768168.png)
![2,3-dihydroxypropyl (E)-7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B10768177.png)
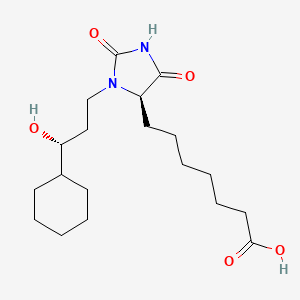
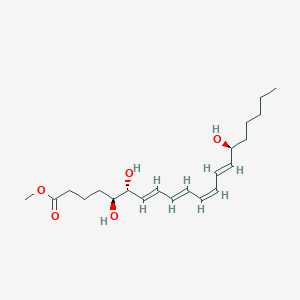
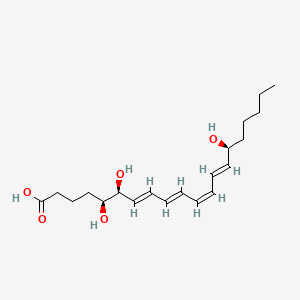
![2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-N-biotinoyl-1,5-diampentane](/img/structure/B10768221.png)
![(E)-N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide](/img/structure/B10768226.png)
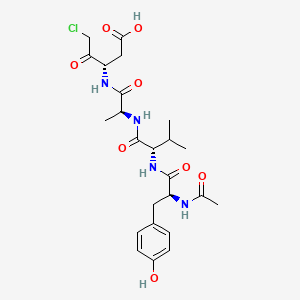
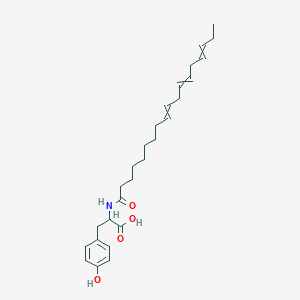
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenoxy]hexyl]pentanamide](/img/structure/B10768241.png)
![N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide](/img/structure/B10768242.png)
![alpha-D-Glucopyranoside, methyl, 2,3-bis(N-1,3-benzodioxol-5-ylcarbamate) 4-[N-[4-(ethoxycarbonyl)phenyl]carbamate]](/img/structure/B10768248.png)
